Compound Description: Imanitib mesylate, specifically its novel crystalline η-modification, is a potent antileukemic agent. It acts as a tyrosine kinase inhibitor, primarily targeting the BCR-Abl fusion protein found in chronic myelogenous leukemia (CML) cells . This inhibition disrupts cell signaling pathways essential for the growth and proliferation of cancerous cells.
Dasatinib (BMS-354825)
Compound Description: Dasatinib is a potent, orally bioavailable tyrosine kinase inhibitor . It demonstrates activity against various kinases, including Src family kinases, making it effective in treating certain cancers like chronic myelogenous leukemia (CML). Dasatinib functions by binding to the kinase active site, preventing phosphorylation and downstream signaling necessary for tumor cell growth.
Compound Description: Sch-417690/Sch-D is a potent and selective CCR5 antagonist . It acts by binding to the CCR5 receptor, blocking the entry of HIV-1 into target cells. This compound exhibits excellent receptor selectivity and oral bioavailability in preclinical models.
Relevance: Both Sch-417690/Sch-D and the target compound incorporate a piperazine ring within their structures. While the overall structures differ, this shared element suggests a potential for analogous interactions with biological targets. The research highlights the impact of modifications to the benzylic substituent on receptor selectivity and potency in Sch-417690/Sch-D . This finding could guide the exploration of similar structural variations in the target compound, potentially influencing its binding affinity and selectivity.
Compound Description: XB513 is a novel compound designed to exhibit both calcium agonistic and alpha-1 adrenergic receptor antagonistic properties . This dual activity profile makes it a potential candidate for treating congestive heart failure. XB513 achieves this by interacting with both calcium channels and alpha-1 adrenergic receptors.
Relevance: Both XB513 and methyl [4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate contain a substituted phenyl ring linked to a piperazine moiety. Despite the difference in their overall structures and biological targets, this common feature suggests potential for shared pharmacophoric elements. The research on XB513 emphasizes the successful combination of distinct pharmacological activities within a single molecule . This principle could inspire further investigation into incorporating additional functionalities into methyl [4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate, potentially expanding its therapeutic potential.
Compound Description: This set of compounds comprises various salts of the parent molecule, 2- (4 - ((2-amino-4-methyl-6- (pentylamino) pyrimidine-5-yl) methyl) phenyl) ethyl 4- (dimethylamino) butyl. The formation of specific salts with saccharin, fumaric acid, 1-hydroxy-2-naphthoic acid, and benzoic acid is described, aiming to achieve desirable crystalline forms and properties .
Relevance: These salts, particularly those incorporating a substituted pyrimidine ring within their structure, directly relate to methyl [4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate. This shared structural motif suggests potential similarities in their physicochemical properties, such as solubility, stability, and bioavailability. The research emphasizes the significance of salt formation in modulating the properties of drug candidates . This concept might be applicable to methyl [4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate, potentially enhancing its pharmaceutical characteristics.
Compound Description: This entry refers to a collection of molecular salts derived from 4-[(4-methyl-1-piperazinyl) methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide. The specific salts mentioned include (D)-tartrate, (L)-tartrate, succinate, and malonate . The development of these salts aims to improve the compound's pharmacological properties, potentially including solubility, stability, and bioavailability.
Relevance: These salts, particularly those incorporating a substituted pyrimidine ring, are structurally related to methyl [4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate. This structural similarity suggests potential overlaps in their physicochemical properties and perhaps even their interactions with biological targets. The research emphasizes the importance of exploring various salt forms to optimize drug candidates , a strategy that could benefit the development of methyl [4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate as well.
Compound Description: COR 3224 is identified as a novel antidepressant drug candidate . Its mechanism of action and specific biological targets aren't detailed in the provided abstract.
1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3, 4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives
Compound Description: This series of compounds, with 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3, 4-dihydro-5-methoxy-2(1H)-quinolinone as a representative example, are identified as potential antidepressant drug candidates . The research suggests that these compounds might act as sigma receptor agonists, impacting neurotransmission and potentially contributing to their antidepressant effects.
Relevance: Although these compounds differ significantly in their overall structure from methyl [4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate, they all share a common element: a phenyl ring linked to a piperazine ring. This shared fragment highlights a potential pharmacophoric element relevant to CNS activity. The study's exploration of structure-activity relationships within this series could offer insights into modifications that influence binding to sigma receptors or other relevant targets, potentially providing guidance for modifying the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.